molecular formula C21H14N2O5S2 B5023125 [3-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate

[3-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate

Cat. No.: B5023125
M. Wt: 438.5 g/mol
InChI Key: NNNHBZBDUCOIGW-UHFFFAOYSA-N
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Description

[3-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate typically involves multi-step organic reactions. Common starting materials might include naphthalene-2-sulfonic acid and 4,6-dioxo-1,3-diazinane derivatives. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental safety, incorporating advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the diazinan-5-ylidene moiety, potentially yielding alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl or naphthalene rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might serve as a probe or marker due to its unique structural features.

Medicine

Potential medicinal applications could include its use as a drug precursor or in the development of new therapeutic agents.

Industry

Industrially, the compound might be utilized in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which [3-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid derivatives: Known for their use in dye and pigment production.

    Diazinane derivatives: Often explored for their biological activity and potential therapeutic applications.

Properties

IUPAC Name

[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S2/c24-19-18(20(25)23-21(29)22-19)11-13-4-3-7-16(10-13)28-30(26,27)17-9-8-14-5-1-2-6-15(14)12-17/h1-12H,(H2,22,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHBZBDUCOIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC(=C3)C=C4C(=O)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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